

# Overcoming species differences in Enavogliflozin metabolism studies.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Enavogliflozin |           |
| Cat. No.:            | B607307        | Get Quote |

# Technical Support Center: Enavogliflozin Metabolism Studies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to species differences in **Enavogliflozin** metabolism studies.

## Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of **Enavogliflozin** and the enzymes involved?

A1: **Enavogliflozin** undergoes both Phase I and Phase II metabolism.

- Phase I Metabolism: Primarily involves oxidation, mediated by Cytochrome P450 (CYP) enzymes. The major CYPs involved are CYP3A4 and CYP2C19.[1][2] This leads to the formation of hydroxylated metabolites, with the main ones being M1 (monohydroxylation in the dihydrobenzofuran group) and M2 (monohydroxylation in the cyclopropyl group).[2][3] Further oxidation of M1 and M2 by CYP3A can produce dihydroxylated metabolites (M3 and M4).[2][3]
- Phase II Metabolism: Involves glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). The key UGTs identified are UGT1A4, UGT1A9, and UGT2B7, which form glucuronide conjugates (U1 and U2).[1]

### Troubleshooting & Optimization





Q2: What are the known species differences in the metabolism of Enavogliflozin?

A2: Significant species-dependent differences have been observed in the metabolism and pharmacokinetics of **Enavogliflozin**.[1][4]

- Metabolic Rate: In vitro studies using hepatocytes have shown varying rates of hepatic clearance across species.[1] For instance, the metabolic activity in rats appears to be greater than in mice.[1][5]
- Metabolite Profile: While the major Phase I and Phase II metabolites are qualitatively similar across mice, rats, dogs, monkeys, and humans (i.e., the same metabolites are formed), the quantitative proportions of these metabolites differ among species.[1]
- Pharmacokinetics: In vivo studies have revealed differences in oral bioavailability and systemic clearance between mice and rats.[1][2] Mice exhibit higher oral bioavailability (84.5–97.2%) compared to rats (56.3–62.1%).[1][2][3] Systemic clearance is also higher in rats than in mice.[1]

Q3: How can we select the most appropriate animal model for preclinical studies of **Enavogliflozin**?

A3: The selection of an appropriate animal model should be based on a comparative analysis of the metabolic profiles between the candidate species and humans. The ideal animal model should exhibit a similar metabolic profile to humans, both qualitatively and quantitatively.

Recommendation: Based on in vitro hepatocyte studies, while all tested species (mouse, rat, dog, monkey) produce the same major metabolites as humans, the relative amounts differ.[1]
 Therefore, it is crucial to conduct preliminary in vitro metabolism studies using liver microsomes or hepatocytes from various species to identify the one that most closely mirrors the human metabolic profile of Enavogliflozin.

Q4: What strategies can be employed to overcome the challenges posed by species differences in **Enavogliflozin** metabolism?

A4: A multi-pronged approach is recommended:







- In Vitro Studies with Human-derived Systems: Utilize human liver microsomes and hepatocytes to generate data that is directly relevant to human metabolism. This helps in understanding the human metabolic pathways and the potential for drug-drug interactions.
- Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can integrate in vitro metabolism data with physiological parameters to simulate the pharmacokinetics of Enavogliflozin in humans.[6] A PBPK model for Enavogliflozin and its major metabolite M1 has been developed and validated, proving useful for predicting human pharmacokinetics.[6]
- Selection of Appropriate Preclinical Species: As mentioned in Q3, choose the preclinical species with the most similar metabolic profile to humans.

## **Troubleshooting Guide**

## Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                                                                                      | Potential Cause                                                                                                                                                                                                                            | Recommended Solution                                                                                                                                                                                                                                                                                                                                                                                         |
|----------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High variability in in vitro<br>metabolism results between<br>experiments.                                                 | 1. Inconsistent cell viability or enzyme activity in hepatocytes or microsomes.2. Variation in incubation conditions (e.g., temperature, pH, cofactor concentrations).3. Pipetting errors or issues with compound solubility.              | 1. Ensure consistent quality and handling of biological matrices. Perform quality control checks for each new batch.2. Standardize all experimental protocols and ensure precise control over incubation parameters.3. Verify compound solubility in the incubation buffer and use appropriate solvent concentrations. Implement automated liquid handling where possible to minimize pipetting variability. |
| Observed in vivo clearance in an animal model is significantly different from the in vitro intrinsic clearance prediction. | 1. Contribution of extrahepatic metabolism (e.g., intestinal metabolism).2. Involvement of drug transporters affecting hepatic uptake and efflux.3. The chosen in vitro system does not fully recapitulate the in vivo metabolic pathways. | 1. Investigate the potential for intestinal metabolism using intestinal microsomes or S9 fractions.2. Conduct transporter interaction studies to assess if Enavogliflozin is a substrate for uptake or efflux transporters.3. Consider using more complex in vitro models like liver slices or co-cultures of hepatocytes with other cell types.                                                             |
| A major metabolite is observed in human in vitro systems but is only a minor component in the selected animal model.       | 1. Significant species differences in the expression or activity of a specific metabolizing enzyme (e.g., a particular CYP or UGT isozyme).                                                                                                | 1. Characterize the enzymes responsible for the formation of the human-specific major metabolite using recombinant human enzymes.2. If the animal model lacks this metabolic pathway, consider using a humanized animal                                                                                                                                                                                      |



model (if available) or rely more heavily on PBPK modeling to predict the human PK of the metabolite. 1. Ensure proper sample handling and storage to prevent degradation. Consider using esterase inhibitors if acyl glucuronide instability is 1. Instability of the glucuronide suspected.2. Optimize mass Difficulty in detecting metabolite.2. Inefficient spectrometry parameters for glucuronide conjugates in LCionization of the conjugate.3. the specific glucuronide MS/MS analysis. Suboptimal chromatographic conjugate, including ionization separation. source and polarity.3. Adjust the mobile phase pH and gradient to improve the chromatographic peak shape and resolution of the glucuronide.

## **Quantitative Data**

Table 1: In Vitro Hepatic Clearance of Enavogliflozin in Hepatocytes from Different Species

| Species                                 | In Vitro Hepatic Clearance (mL/min/kg) |
|-----------------------------------------|----------------------------------------|
| Human                                   | 4.5                                    |
| Monkey                                  | 18.5                                   |
| Dog                                     | 17.9                                   |
| Rat                                     | 8.3                                    |
| Mouse                                   | 36.5                                   |
| [Data sourced from Kim et al., 2022][1] |                                        |



#### Table 2: In Vivo Pharmacokinetic Parameters of **Enavogliflozin** in Mice and Rats

| Parameter                               | Mice        | Rats        |
|-----------------------------------------|-------------|-------------|
| Oral Bioavailability (%)                | 84.5 - 97.2 | 56.3 - 62.1 |
| Systemic Clearance (mL/min/kg)          | 6.35 ± 1.14 | 10.1 ± 1.59 |
| [Data sourced from Kim et al., 2022][1] |             |             |

## **Experimental Protocols**

# Protocol 1: In Vitro Metabolism of Enavogliflozin in Hepatocytes

Objective: To determine the metabolic stability and identify the major metabolites of **Enavogliflozin** in a suspension of hepatocytes.

#### Materials:

- Cryopreserved hepatocytes (human, mouse, rat, dog, or monkey)
- Williams' Medium E or similar hepatocyte culture medium
- Enavogliflozin stock solution (e.g., 10 mM in DMSO)
- Incubation plates (e.g., 24-well plates)
- Orbital shaker with temperature control
- · Acetonitrile (ACN) for reaction quenching
- LC-MS/MS system for analysis

#### Procedure:



- Thaw and Prepare Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's protocol. Assess cell viability using trypan blue exclusion. Resuspend the hepatocytes in pre-warmed culture medium to a final concentration of 1 x 10<sup>6</sup> viable cells/mL.
- Prepare Incubation Solution: Dilute the Enavogliflozin stock solution in culture medium to the desired final concentration (e.g., 1 μM).
- Initiate Incubation: Add the hepatocyte suspension to the wells of the incubation plate. Preincubate for 5-10 minutes at 37°C in the orbital shaker. Add the Enavogliflozin incubation solution to start the reaction.
- Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.
- Quench Reaction: Immediately quench the reaction by adding a set volume of cold acetonitrile (e.g., 2 volumes) to the collected aliquots.
- Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
- LC-MS/MS Analysis: Analyze the samples for the disappearance of the parent compound (**Enavogliflozin**) and the formation of metabolites.
- Data Analysis: Calculate the percentage of Enavogliflozin remaining at each time point.
   Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance.
   Identify and quantify the metabolites formed.

# Protocol 2: In Vitro Metabolism of Enavogliflozin in Liver Microsomes

Objective: To assess the Phase I metabolic stability of **Enavogliflozin**.

#### Materials:

Liver microsomes (human, mouse, or rat)



- Phosphate buffer (e.g., 100 mM, pH 7.4)
- NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Magnesium chloride (MgCl2)
- Enavogliflozin stock solution
- Acetonitrile (ACN) with an internal standard for quenching
- LC-MS/MS system

#### Procedure:

- Prepare Incubation Mixture: In a microcentrifuge tube or well of a plate, combine the phosphate buffer, MgCl2, and liver microsomes.
- Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
- Initiate Reaction: Add Enavogliflozin to the mixture, followed by the NADPH regenerating system to start the reaction.
- Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
- Quench Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard to each aliquot.
- Sample Processing: Centrifuge the samples to precipitate the microsomal proteins. Collect the supernatant for analysis.
- LC-MS/MS Analysis: Analyze the supernatant for the concentration of **Enavogliflozin**.
- Data Analysis: Plot the natural logarithm of the percentage of **Enavogliflozin** remaining versus time. From the slope of the linear regression, calculate the elimination rate constant (k), half-life (t½ = 0.693/k), and intrinsic clearance (CLint).



### **Visualizations**



Click to download full resolution via product page

Caption: Metabolic pathway of **Enavogliflozin**.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacokinetics and Tissue Distribution of Enavogliflozin in Mice and Rats PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. JCI Paradoxical insights into whole body metabolic adaptations following SGLT2 inhibition [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physiologically Based Pharmacokinetic Modelling to Predict Pharmacokinetics of Enavogliflozin, a Sodium-Dependent Glucose Transporter 2 Inhibitor, in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Overcoming species differences in Enavogliflozin metabolism studies.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607307#overcoming-species-differences-inenavogliflozin-metabolism-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com